2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with an appropriate oxazinone precursor. One common method includes the reaction of 2-methyl-1-naphthol with phosgene in the presence of a base, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with Schiff bases to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Common Reagents and Conditions:
Condensation Reactions: Typically involve acetic acid as a solvent and Schiff bases as reactants.
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Condensation Reactions: Formation of 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: Various substituted oxazinone derivatives.
Scientific Research Applications
2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with similar antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one: Known for its pharmaceutical applications.
Properties
Molecular Formula |
C13H9NO2 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methylbenzo[g][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16-8/h2-7H,1H3 |
InChI Key |
KHSZXXNXORNERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)O1 |
Origin of Product |
United States |
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